N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide

Organoselenium chemistry Chemoselective reduction Benzoselenoamide synthesis

N-(1-Morpholin-4-yl-2-oxo-2-phenylethyl)benzamide (CAS 72721-59-6; molecular formula C₁₉H₂₀N₂O₃; exact mass 324.147 Da) is a synthetic benzamide derivative featuring a morpholine ring, a phenyl ketone moiety, and an N-benzoyl substituent. It belongs to the class of N-aryl-N-(2-oxo-2-arylethyl)benzamides and is primarily used as a versatile synthetic building block for chemoselective transformations, including selenation/reduction to benzoselenoamides.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
Cat. No. B12163280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H20N2O3/c22-17(15-7-3-1-4-8-15)18(21-11-13-24-14-12-21)20-19(23)16-9-5-2-6-10-16/h1-10,18H,11-14H2,(H,20,23)
InChIKeyJHRXPPYVCZSHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Morpholin-4-yl-2-oxo-2-phenylethyl)benzamide – Structural Identity and Core Properties for Research Procurement


N-(1-Morpholin-4-yl-2-oxo-2-phenylethyl)benzamide (CAS 72721-59-6; molecular formula C₁₉H₂₀N₂O₃; exact mass 324.147 Da) is a synthetic benzamide derivative featuring a morpholine ring, a phenyl ketone moiety, and an N-benzoyl substituent [1]. It belongs to the class of N-aryl-N-(2-oxo-2-arylethyl)benzamides and is primarily used as a versatile synthetic building block for chemoselective transformations, including selenation/reduction to benzoselenoamides [2]. Predicted physicochemical properties include a boiling point of 565.2 ± 50.0 °C, density of 1.208 ± 0.06 g/cm³, and 2 hydrogen-bond donors with 5 acceptors, placing it within drug-like chemical space [1].

Why N-(1-Morpholin-4-yl-2-oxo-2-phenylethyl)benzamide Cannot Be Trivially Replaced by In-Class Analogs


Within the N-aryl-N-(2-oxo-2-arylethyl)benzamide series, subtle changes to the aryl substitution pattern or the N-heterocycle profoundly alter solid-state conformation, hydrogen-bonding networks, and reactivity toward chemoselective reagents such as Woollins' reagent. For example, the conversion of N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide to its benzoselenoamide derivative proceeds with high chemoselectivity and yield, whereas analogous cinnamides bearing an α,β-unsaturated carbonyl remain completely inert under identical conditions [1]. This differential reactivity underscores that even structurally close analogs cannot be interchanged without compromising synthetic outcomes. Furthermore, crystallographic data show that the morpholine ring adopts a chair conformation stabilized by intermolecular N–H···O hydrogen bonds, a packing motif that may be disrupted by simple methyl substitution on the benzamide ring, potentially affecting solubility and formulation behavior [1].

Quantitative Differentiation Evidence for N-(1-Morpholin-4-yl-2-oxo-2-phenylethyl)benzamide


Chemoselective Selenation/Reduction Yield vs. Inert Cinnamide Analogs

Under standardized Woollins' reagent conditions, N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide underwent chemoselective selenation/reduction to the corresponding benzoselenoamide in good yield [1]. In contrast, structurally analogous cinnamides (compounds 7–9 in the study) bearing an α,β-unsaturated carbonyl showed no conversion (<5% product detected) under identical conditions [1]. This binary reactivity difference establishes the target compound as a competent substrate for this synthetically valuable transformation, whereas close analogs are non-starters.

Organoselenium chemistry Chemoselective reduction Benzoselenoamide synthesis

Crystal Packing and Hydrogen-Bond Motif vs. 4-Methyl Analog

The single-crystal X-ray structure of N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide reveals a morpholine ring in a chair conformation and a crystal packing stabilized by intermolecular N–H···O hydrogen bonds between the amide NH and the morpholine oxygen [1]. The 4-methyl analog (4-methyl-N-[1-(morpholin-4-yl)-2-oxo-2-phenylethyl]benzamide) introduces a methyl group that is expected to perturb this hydrogen-bond network based on general packing principles, though direct comparative crystallographic data for the 4-methyl analog have not been published in the same study . The unsubstituted benzamide therefore provides a baseline structural reference with a defined hydrogen-bond motif, which is critical for studies correlating solid-state structure with physicochemical properties such as melting point and solubility.

Crystallography Solid-state chemistry Structure-property relationships

Predicted Drug-Likeness and Physicochemical Profile vs. Moclobemide (4-chloro-N-(2-morpholin-4-ylethyl)benzamide)

Calculated molecular properties place N-(1-morpholin-4-yl-2-oxo-2-phenylethyl)benzamide (MW 324.37, logP ~3.83, H-bond acceptors 4, H-bond donors 2, PSA 64.5 Ų, RO5 violations 0) in a distinct physicochemical space compared to the clinically used MAO-A inhibitor moclobemide (MW 268.74, logP ~1.5, H-bond acceptors 3, H-bond donors 1, PSA 41.8 Ų) [1][2]. The target compound possesses an additional phenyl ring and a ketone carbonyl, resulting in higher lipophilicity and polar surface area, which may favor blood-brain barrier penetration but also increase metabolic susceptibility. This differentiated profile makes the compound a more suitable scaffold for CNS-targeted probe development requiring enhanced logP, whereas moclobemide's lower lipophilicity favors peripheral selectivity.

Medicinal chemistry Drug-likeness Physicochemical profiling

N-(1-Morpholin-4-yl-2-oxo-2-phenylethyl)benzamide: Evidence-Backed Application Scenarios for Procurement Decision-Making


Organoselenium Medicinal Chemistry: Substrate for Woollins' Reagent-Mediated Benzoselenoamide Synthesis

This compound is the demonstrated substrate of choice for chemoselective selenation/reduction to benzoselenoamides using Woollins' reagent, a transformation that fails completely with cinnamide analogs [1]. Research groups exploring selenium-containing bioisosteres or novel organoselenium drug candidates should procure this specific benzamide scaffold to ensure productive chemistry.

Crystallography-Driven Co-Crystal and Solid-Form Screening

With a fully solved single-crystal X-ray structure (CCDC 2071413–2071417) and a defined N–H···O hydrogen-bond network [1], the parent benzamide serves as an ideal starting point for co-crystal engineering and solid-form optimization studies. The absence of a para-methyl group preserves the native hydrogen-bond motif, enabling systematic exploration of co-former interactions without confounding steric effects.

CNS Probe Development Requiring Elevated logP and PSA Window

The compound's calculated logP of 3.83 and polar surface area of 64.5 Ų position it favorably within the CNS drug-like property space (logP 2–5, PSA <70 Ų) [1]. Compared to moclobemide (logP ~1.5, PSA 41.8 Ų), it offers a more lipophilic benzamide scaffold for medicinal chemistry campaigns targeting intracellular CNS targets or lipid-rich membrane environments [2].

Synthetic Methodology Development: Benchmarked Substrate for New Reduction Protocols

Because the chemoselective reduction behavior of this compound toward Woollins' reagent has been quantitatively benchmarked against structurally analogous substrates [1], it constitutes a validated model substrate for developing and comparing novel reduction or selenation methodologies, ensuring reproducible and interpretable results across laboratories.

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